AM1241

Vue d'ensemble

Description

Il agit comme un agoniste puissant et sélectif du récepteur cannabinoïde CB2, avec une forte affinité et une sélectivité élevée pour le récepteur CB1 associé . AM1241 a montré des effets analgésiques significatifs dans des études animales, en particulier contre la douleur atypique comme l'hyperalgésie et l'allodynie .

Applications De Recherche Scientifique

AM1241 has a wide range of scientific research applications, including:

Pain Management: This compound has shown significant analgesic effects in animal models, particularly in reducing hyperalgesia and allodynia.

Neurodegenerative Diseases: The compound has shown efficacy in the treatment of amyotrophic lateral sclerosis in animal models.

Cancer Research: This compound has been investigated for its potential to induce cell death in prostate cancer cells.

Inflammation: The compound has been effective in models of inflammation and hyperalgesia.

Mécanisme D'action

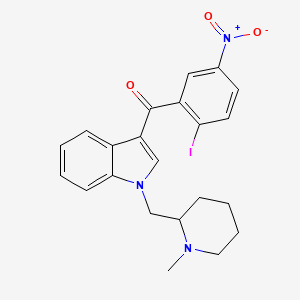

AM1241, also known as (R,S)-AM1241 or (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, is a chemical compound from the aminoalkylindole family . This compound has been studied for its potential therapeutic effects in various diseases, including Parkinson’s disease and cancer .

Target of Action

This compound acts as a potent and selective agonist for the cannabinoid receptor CB2 . The CB2 receptor is primarily found in peripheral immune cells and plays a crucial role in regulating immune responses . The clear co-localization of CB2R and dopaminergic neurons suggests that this compound targets CB2R .

Mode of Action

This compound interacts with its target, the CB2 receptor, by binding to it with a Ki of 3.4 nM, demonstrating 80 times selectivity over the related CB1 receptor . This interaction leads to the activation of the CB2 receptor, which can have various downstream effects depending on the cellular context .

Biochemical Pathways

The activation of the CB2 receptor by this compound has been shown to significantly activate the PI3K/Akt/MEK phosphorylation pathway . This pathway is involved in various cellular processes, including cell survival, growth, and proliferation . Furthermore, this compound increases the expression of Parkin and PINK1 , both in the substantia nigra and hippocampus . These proteins are involved in the regulation of mitochondrial function and play a crucial role in neuronal health .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is metabolized quickly in vivo. The maximum plasma concentration of this compound in mice was observed at 60 minutes and dropped to almost zero at 240 minutes . This rapid metabolism suggests that the bioavailability of this compound may be influenced by factors such as dose and route of administration .

Result of Action

The activation of the CB2 receptor by this compound has been shown to have various effects at the molecular and cellular levels. For instance, in a mouse model of Parkinson’s disease, treatment with this compound led to a dose-dependent increase of dopamine and serotonin . Furthermore, it resulted in the regeneration of dopaminergic neurons following MPTP-induced neurotoxicity . In the context of cancer, this compound has been shown to induce cell death in prostate cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules, the cellular context, and the overall state of the organism can all impact the action of this compound . .

Méthodes De Préparation

La synthèse de l'AM1241 implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Les étapes clés comprennent :

Formation du noyau indole : Cela est réalisé par une synthèse d'indole de Fischer, où la phénylhydrazine réagit avec une cétone pour former la structure indole.

Introduction des groupes iodo et nitro : Le noyau indole est ensuite iodé et nitré pour introduire les groupes iodo et nitro à des positions spécifiques.

Fixation de la partie pipéridine : La dernière étape implique la fixation de la partie pipéridine au noyau indole par une réaction de substitution nucléophile.

Analyse Des Réactions Chimiques

L'AM1241 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : La réduction du groupe nitro en groupe amino peut être réalisée à l'aide d'agents réducteurs courants tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Le groupe iodo peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux, les catalyseurs au palladium et divers nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Gestion de la douleur : This compound a montré des effets analgésiques significatifs dans des modèles animaux, en particulier pour réduire l'hyperalgésie et l'allodynie.

Maladies neurodégénératives : Le composé a montré une efficacité dans le traitement de la sclérose latérale amyotrophique chez les modèles animaux.

Recherche sur le cancer : This compound a été étudié pour son potentiel à induire la mort cellulaire dans les cellules cancéreuses de la prostate.

Inflammation : Le composé a été efficace dans des modèles d'inflammation et d'hyperalgésie.

Mécanisme d'action

This compound exerce ses effets principalement par l'activation du récepteur cannabinoïde CB2. Cette activation entraîne la libération périphérique de peptides opioïdes endogènes et l'activation directe du canal TRPA1 . Les effets analgésiques du composé sont censés être médiés par ces voies, soulageant la douleur et l'inflammation .

Comparaison Avec Des Composés Similaires

AM1241 est unique en raison de sa forte sélectivité pour le récepteur cannabinoïde CB2 par rapport au CB1. Des composés similaires incluent :

AM1220 : Un autre agoniste du récepteur cannabinoïde avec des profils de sélectivité et de puissance différents.

AM1248 : Un composé connexe avec des effets analgésiques similaires mais des affinités de liaison aux récepteurs différentes.

AM2233 : Un autre membre de la famille des aminoalkylindoles avec des propriétés pharmacologiques distinctes.

En comparaison avec ces composés, this compound se distingue par sa forte sélectivité pour CB2 et ses effets analgésiques significatifs dans les modèles animaux .

Propriétés

IUPAC Name |

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHIXXCLLBMBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017015 | |

| Record name | AM_1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-48-5 | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM_1241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-AM1241 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-1241 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLM851L3RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, also known as AM1241?

A1: (2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly known as this compound, is a synthetic, selective agonist for the cannabinoid receptor type 2 (CB2 receptor). [, , , ]

Q2: What are the downstream effects of this compound binding to CB2 receptors?

A2: this compound activation of CB2 receptors triggers various downstream effects, including:

- Inhibition of Inflammatory Hyperalgesia: this compound reduces inflammation and pain hypersensitivity by inhibiting the release of pro-inflammatory mediators from immune cells. [, ] It can also modulate the activity of spinal wide dynamic range (WDR) neurons, specifically suppressing C-fiber mediated activity, leading to reduced pain signaling. [, ]

- Neuroprotection: this compound shows promise in reducing neurodegeneration after brain injury, such as stroke, likely through its anti-inflammatory effects. [] It can also activate pathways that promote neuronal cell survival and reduce apoptosis. [, , ]

- Reduction of Myocardial Fibrosis: Research suggests this compound can alleviate myocardial fibrosis following myocardial infarction. This effect is attributed to its ability to activate the Nrf2 pathway, which inhibits the TGF-β1/Smad3 pathway, a key player in fibrosis development. [, ]

- Modulation of Immune Responses: this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ, while increasing the levels of anti-inflammatory cytokine IL-10. [, , ] This modulation of the immune response contributes to its protective effects in various disease models.

Q3: What is the role of constitutive activity in this compound's effects?

A3: Constitutive activity of CB2 receptors influences this compound's pharmacological profile. In the presence of high constitutive activity, this compound might display different effects than in systems with low constitutive activity. This difference could explain variations between its in vitro and in vivo activity. []

Q4: Does this compound interact with the cannabinoid receptor type 1 (CB1 receptor)?

A4: this compound demonstrates high selectivity for CB2 receptors over CB1 receptors. [, , , ] Studies using CB1 receptor knockout mice and selective CB1 antagonists have confirmed that this compound's effects are primarily mediated through CB2 receptors and independent of CB1 receptor activation. [, ]

Q5: What is the therapeutic potential of this compound?

A5: Preclinical studies suggest this compound holds therapeutic potential for various conditions, including:

- Neuropathic Pain: this compound effectively reverses sensory hypersensitivity in animal models of neuropathic pain induced by nerve injury or chemotherapy. [, , ]

- Inflammatory Diseases: this compound demonstrates efficacy in models of colitis, liver fibrosis, and myocardial infarction, highlighting its potential for treating inflammatory conditions. [, , , ]

- Neurodegenerative Diseases: Research suggests potential for this compound in conditions like Parkinson's disease and stroke, where it may protect neurons and limit damage. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.